molecular formula C13H17N3O2 B1623846 N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide CAS No. 283167-07-7

N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide

Cat. No.: B1623846
CAS No.: 283167-07-7
M. Wt: 247.29 g/mol
InChI Key: YOVTXDXWRJZWLS-UHFFFAOYSA-N
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Description

N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide is a chemical compound that features a piperidine ring and a pyridine ring connected through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide typically involves the reaction of 4-pyridinecarboxylic acid with 1-acetylpiperidine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridine-4-carboxamide
  • N-(1-acetylpiperidin-4-yl)-5-(3-fluorophenoxy)pyridine-2-carboxamide

Uniqueness

N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide is unique due to its specific combination of a piperidine ring and a pyridine ring connected through an amide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

283167-07-7

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

N-(1-acetylpiperidin-4-yl)pyridine-4-carboxamide

InChI

InChI=1S/C13H17N3O2/c1-10(17)16-8-4-12(5-9-16)15-13(18)11-2-6-14-7-3-11/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,15,18)

InChI Key

YOVTXDXWRJZWLS-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC(CC1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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